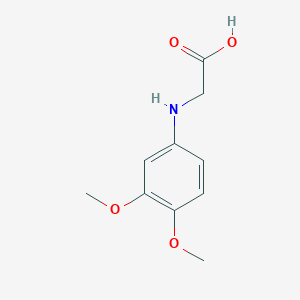

N-(3,4-dimethoxyphenyl)glycine

Description

N-(3,4-Dimethoxyphenyl)glycine is a glycine derivative featuring a 3,4-dimethoxyphenyl substituent attached to the amino group. The 3,4-dimethoxy substitution is notable for enhancing lipophilicity and influencing bioactivity, particularly in neurological and pharmacological contexts.

Propriétés

Formule moléculaire |

C10H13NO4 |

|---|---|

Poids moléculaire |

211.21 g/mol |

Nom IUPAC |

2-(3,4-dimethoxyanilino)acetic acid |

InChI |

InChI=1S/C10H13NO4/c1-14-8-4-3-7(5-9(8)15-2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |

Clé InChI |

RBQALBDMSIKVLD-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)NCC(=O)O)OC |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

N-(3,4-dimethoxyphenyl)glycine is primarily utilized as a building block in the synthesis of more complex organic molecules. Its methoxy groups enhance its reactivity and solubility, making it suitable for various synthetic pathways. The compound can undergo several reactions, including:

- Oxidation : The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to yield amines or alcohols.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions like nitration or halogenation.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of methoxy groups to aldehydes/acids | Potassium permanganate, Chromium trioxide |

| Reduction | Formation of amines or alcohols | Hydrogen gas with Pd/C catalyst |

| Substitution | Electrophilic reactions on the aromatic ring | Nitric acid and sulfuric acid |

Biological Applications

Potential Therapeutic Properties

Research indicates that this compound may possess various biological activities that could be harnessed for therapeutic purposes:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : There is emerging evidence indicating its potential role in cancer therapy by inducing apoptosis in cancer cells.

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

- Enzyme Interaction Studies : In a study examining enzyme interactions, this compound was used as a biochemical probe to understand how specific modifications affect enzyme activity. Results indicated that modifications to the phenyl ring significantly impacted binding affinity and inhibition rates.

- Neuroprotection Research : Another study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. The findings suggested that this compound could mitigate neuronal damage through antioxidant mechanisms.

- Drug Development Initiatives : In drug discovery projects focusing on anti-inflammatory drugs, this compound has been explored for its potential to lead to new therapeutic agents targeting chronic inflammatory conditions.

Comparaison Avec Des Composés Similaires

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl chain.

- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B (80% yield) .

- Properties : Melting point = 90°C; characterized by ¹H and ¹³C-NMR (Tables 1–2 in source).

- Key Difference : The amide linkage in Rip-B contrasts with the glycine backbone of the target compound, likely altering solubility and hydrogen-bonding capacity.

trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2)

- Structure : Cyclohexene derivatives with dual 3,4-dimethoxyphenyl groups.

- Bioactivity : Demonstrated neurotrophic effects in PC12 cells and rat cortical neurons (Table 6 in source) .

- Key Difference : The rigid cyclohexene scaffold and extended conjugation may enhance membrane interaction compared to the flexible glycine structure.

Verapamil Analogs (P-glycoprotein Interaction)

- Structure : Verapamil derivatives with 3,4-dimethoxyphenethyl groups.

- Mechanism : Bind to P-glycoprotein, reversing multidrug resistance by competing with antitumor agents .

- Key Insight : The 3,4-dimethoxy group is critical for binding to P-glycoprotein, suggesting similar compounds may modulate drug efflux.

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

- Structure : Sulfonyl glycine derivative with chloro and dimethoxyphenyl groups.

- Application : Intermediate in synthesizing Relcovaptan, a vasopressin-1a receptor antagonist .

- Key Difference : The sulfonyl group increases acidity (pKa ≈ 2.91) and may enhance protein binding compared to unmodified glycine derivatives.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: 3,4-Dihydroxyphenyl group conjugated to a propenoic acid.

- Bioactivity : Antioxidant properties due to catechol moiety; used in supplements and cosmetics .

Comparative Data Table

Research Findings and Implications

- Lipophilicity vs. Bioavailability : The 3,4-dimethoxy substitution increases lipophilicity, enhancing blood-brain barrier penetration compared to polar analogs like caffeic acid .

- Synthetic Flexibility : Glycine derivatives allow modular substitution (e.g., sulfonyl, chloro) to tailor interactions with targets like P-glycoprotein .

- Activity Trade-offs : Methoxy groups reduce antioxidant activity but improve metabolic stability, as seen in comparisons with caffeic acid .

Méthodes De Préparation

General Procedure

The most widely reported method involves reductive amination between 3,4-dimethoxybenzaldehyde and glycine or its derivatives. This one-pot reaction typically employs sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents in methanol or ethanol under acidic conditions.

Reaction Scheme

Optimization Data

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Reducing Agent | NaBH₃CN | 78–85 | |

| Solvent | Methanol | 82 | |

| Temperature | Room temperature (25°C) | 80 | |

| Reaction Time | 12–24 hours | 78–85 |

Mechanistic Insight : The aldehyde undergoes nucleophilic attack by glycine’s amine group, forming an imine intermediate reduced to the secondary amine.

Ugi-Passerini Multicomponent Reaction

Four-Component Synthesis

The Ugi-Passerini reaction enables the synthesis of α,α-dialkyl glycines, including this compound derivatives. This method uses 3,4-dimethoxybenzylamine , glyoxylic acid , an isonitrile , and a carboxylic acid in a single step.

-

Solvent: Methanol or dichloromethane

-

Temperature: 25–40°C

-

Time: 12–48 hours

-

Yield: 65–75%

Advantages : High atom economy and compatibility with diverse substituents.

Condensation with Chloroacetic Acid

Alkylation of 3,4-Dimethoxyaniline

This two-step method involves:

-

Alkylation : 3,4-Dimethoxyaniline reacts with chloroacetic acid in basic conditions (e.g., NaOH) to form the N-alkylated intermediate.

-

Acid Hydrolysis : The ester intermediate is hydrolyzed to the free carboxylic acid.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Chloroacetic acid, NaOH, H₂O | 70–75 |

| Hydrolysis | HCl, reflux | 85–90 |

Limitation : Requires careful pH control to avoid over-alkylation.

Solid-Phase Peptide Synthesis (SPPS)

Submonomer Approach

This compound is incorporated into peptoids via iterative acylation and displacement cycles on resin-bound amines.

-

Acylation : Bromoacetic acid activates the resin.

-

Displacement : 3,4-Dimethoxyaniline displaces bromide.

-

Cycle Repetition : Builds oligomers with high purity.

Yield : 90–95% per cycle (for oligomers).

Photocatalytic Methods

Visible Light–Mediated Synthesis

Recent patents describe visible light–driven reactions using This compound as a precursor for heterocyclic compounds. For example, Ir-based photocatalysts (e.g., DPZ) enable C–N bond formation under mild conditions.

-

Substrate: this compound + β-(2-pyridine)-1,3-enyne

-

Catalyst: DPZ (1 mol%)

-

Solvent: THF/1,2-dichloroethane

-

Light Source: 3W blue LED

-

Yield: 88%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| Reductive Amination | High yield, simple setup | Requires toxic cyanoborohydride | Moderate |

| Ugi-Passerini | Multicomponent efficiency | Limited stereocontrol | Low |

| Condensation | Low-cost reagents | Multi-step process | High |

| SPPS | High purity | Specialized equipment needed | Low |

| Photocatalytic | Mild conditions | Catalyst cost | Emerging |

Industrial-Scale Considerations

-

Patented Routes : US4237065A (source 2) and CN112812097B (source 10) highlight scalable processes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and optimized stoichiometry.

-

Cost Drivers : 3,4-Dimethoxybenzaldehyde (≈$120/kg) and glycine (≈$10/kg) make reductive amination economically viable .

Q & A

Basic: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)glycine?

Methodological Answer:

this compound can be synthesized via condensation reactions. A validated approach involves reacting 3,4-dimethoxybenzaldehyde with glycine in methanol under alkaline conditions (e.g., KOH), followed by purification using recrystallization or chromatography . Key parameters include temperature control (60–80°C) and reaction time (4–6 hours). Characterization typically employs NMR (¹H/¹³C) and LC-MS to confirm purity and structure.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm). The glycine backbone appears as a singlet for the NH group (δ 5–6 ppm) and a doublet for the α-CH₂ group .

- FT-IR : Confirms the presence of carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₃NO₅, theoretical 227.0794 g/mol).

Advanced: How do electron-withdrawing substituents on the phenyl ring influence biological activity?

Methodological Answer:

Substituents like chloro or nitro groups alter electron density, impacting interactions with biological targets. For example:

- Dentin Adhesion : N-(4-Chlorophenyl)glycine analogues exhibit stronger hydrogen bonding with collagen due to increased electronegativity, enhancing adhesive strength .

- Toxicity Studies : Dimethoxy groups may reduce acute toxicity compared to halogenated derivatives, as seen in EFSA evaluations of structurally similar acrylamides .

Experimental Design : Compare bioactivity of derivatives (e.g., 3,4-dichloro vs. 3,4-dimethoxy) in receptor-binding assays or cytotoxicity screens.

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity or hydration states. Mitigation strategies include:

- Standardized Protocols : Use USP/Ph.Eur. methods for solubility testing under controlled pH and temperature.

- Polymorph Screening : Analyze crystalline forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

- Cross-Validation : Compare results across multiple labs using identical batches and analytical conditions.

Advanced: What strategies optimize the compound’s stability in pharmacological formulations?

Methodological Answer:

- pH Optimization : Stabilize in slightly acidic buffers (pH 4–6) to prevent hydrolysis of the glycine moiety.

- Lyophilization : Improve shelf-life by removing water, as hygroscopicity can degrade the compound .

- Protective Excipients : Use cyclodextrins or liposomal encapsulation to shield reactive groups during in vivo studies .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Dental Materials : Acts as a primer in adhesive systems by promoting collagen crosslinking .

- Pharmacological Probes : Serves as a precursor for synthesizing neuroactive or antidiabetic agents (e.g., dopaminergic analogs) .

- Enzyme Inhibition Studies : Modulates glycine receptors or decarboxylases in metabolic pathways.

Advanced: How to assess its metabolic fate in in vitro models?

Methodological Answer:

- Hepatocyte Assays : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes .

- Microsomal Stability Tests : Monitor degradation rates in liver microsomes under NADPH-dependent conditions.

Advanced: What computational methods predict its SAR for drug design?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., glycine transporters).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments over 100-ns trajectories.

Basic: How to handle and store this compound safely in lab settings?

Methodological Answer:

- Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use gloves and fume hoods; avoid inhalation/contact. Refer to SDS for spill management .

Advanced: What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer:

- Process Optimization : Replace methanol with ethanol for greener synthesis and easier solvent recovery.

- Continuous Flow Reactors : Enhance reproducibility and reduce reaction time vs. batch methods .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.